molecular formula C13H21N5O B2518957 1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea CAS No. 2034364-13-9

1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea

Cat. No. B2518957
CAS RN: 2034364-13-9
M. Wt: 263.345
InChI Key: QNRSRABUCYPXJA-UHFFFAOYSA-N
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Description

1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. In We will also discuss future directions for research on this compound.

Scientific Research Applications

a. Anticancer Agents: Researchers have explored imidazo[1,2-a]pyridines as potential anticancer agents due to their ability to inhibit specific kinases involved in tumor growth and metastasis. These compounds may serve as kinase inhibitors or modulators of cellular signaling pathways .

b. Anti-inflammatory Compounds: Imidazo[1,2-a]pyridines have anti-inflammatory properties, making them relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other immune-related disorders. Their mode of action involves targeting inflammatory mediators .

c. Antiviral Activity: Some imidazo[1,2-a]pyridines exhibit antiviral activity against RNA viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). Researchers investigate their potential as novel antiviral agents .

Material Science

Beyond medicinal applications, imidazo[1,2-a]pyridines find utility in material science:

a. Organic Semiconductors: These heterocycles can serve as building blocks for organic semiconductors used in electronic devices. Their π-conjugated systems contribute to charge transport properties .

b. Luminescent Materials: Imidazo[1,2-a]pyridines exhibit fluorescence and phosphorescence properties. Researchers explore their use in luminescent materials, such as OLEDs (organic light-emitting diodes) and sensors .

Agrochemicals

Imidazo[1,2-a]pyridines play a role in agrochemical research:

a. Pesticides and Herbicides: These compounds are structural components of certain pesticides and herbicides. Researchers study their efficacy in pest control and weed management .

Mechanism of Action

Target of Action

The primary target of 1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is the mTOR pathway . The mTOR pathway is a central regulator of mammalian metabolism and physiology, with important roles in the function of tissues including liver, muscle, white and brown adipose tissue, and the brain, and is dysregulated in human diseases, such as diabetes and cancer .

Mode of Action

1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea interacts with its targets by inhibiting the mTOR pathway . This compound exhibits significant anti-proliferative activity, especially against non-small cell lung cancer A549 and H460, with IC50 values ranging from 0.02 μM to 20.7 μM . It induces G1-phase cell cycle arrest and suppresses the phosphorylation of AKT and S6 at the cellular level .

Biochemical Pathways

The compound affects the mTOR pathway, which is a key regulator of cell growth and proliferation . By inhibiting this pathway, the compound can effectively halt the growth and proliferation of certain cancer cells .

Pharmacokinetics

The compound’s significant anti-proliferative activity suggests it has sufficient bioavailability to exert its effects .

Result of Action

The result of the action of 1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is the inhibition of cell growth and proliferation, particularly in non-small cell lung cancer cells . This is achieved through the induction of G1-phase cell cycle arrest and the suppression of the phosphorylation of AKT and S6 .

properties

IUPAC Name

1-tert-butyl-3-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O/c1-10-9-11-17(7-8-18(11)16-10)6-5-14-12(19)15-13(2,3)4/h7-9H,5-6H2,1-4H3,(H2,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRSRABUCYPXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea

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